Barium nitrite

Description

Properties

IUPAC Name |

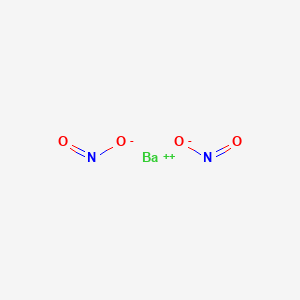

barium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDJAPHKDIQIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(NO2)2, BaN2O4 | |

| Record name | barium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890698 | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to yellow powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-94-6 | |

| Record name | Barium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5G361962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Mechanistic Formation of Barium Nitrite

Controlled Crystallization Methodologies for Barium Nitrite (B80452) Hydrates

The controlled crystallization of barium nitrite, particularly its monohydrate form (Ba(NO₂)₂·H₂O), is crucial for obtaining materials with desired purity and physical properties.

Aqueous Solution Growth Techniques for this compound Crystals

The growth of this compound crystals from aqueous solutions is a common and effective method for producing this compound. A primary route for synthesis involves a double displacement reaction in an aqueous medium. Typically, a solution of barium chloride (BaCl₂) is reacted with a solution of a soluble nitrite salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). sciencemadness.org

The reaction with sodium nitrite proceeds as follows: BaCl₂ (aq) + 2 NaNO₂ (aq) → Ba(NO₂)₂ (aq) + 2 NaCl (aq)

Key parameters that influence the success of this crystallization method include temperature, molar ratio of reactants, and pH. Optimal yields are generally achieved at temperatures between 25–40°C. Higher temperatures can lead to the oxidation of nitrite to nitrate (B79036), an undesirable side reaction. Maintaining a slightly acidic pH in the range of 5.5–6.5 helps to stabilize the nitrite ions and prevent the precipitation of barium hydroxide.

Fractional crystallization is often employed to separate the this compound from byproducts like sodium chloride, taking advantage of the differing solubilities of the salts. this compound is moderately soluble in water, with its solubility increasing with temperature.

Another aqueous route involves the reaction of barium chloride with silver nitrite. wikipedia.org This method can yield high-purity this compound, but it requires careful handling due to the involvement of silver compounds.

In-Situ Formation Pathways of Nitrite Species in Barium-Containing Systems

The formation of this compound as an intermediate or surface species is a key aspect of various catalytic processes, particularly in the context of NOx (nitrogen oxides) storage and reduction (NSR) catalysis.

Elucidation of Barium-Nitrite Intermediate Phases in Gas-Solid Reactions

In gas-solid reactions relevant to automotive exhaust treatment, barium-containing materials are used to trap NOx. In situ studies, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), have been instrumental in identifying the formation of this compound as an intermediate species. nih.gov

During the NOx storage process on catalysts containing barium oxide (BaO), NO from the gas stream can be oxidized to form nitrite species on the catalyst surface. nih.gov This "nitrite route" is particularly dominant at lower temperatures (e.g., below 350°C). nih.gov As the temperature increases, these surface nitrite species can be further oxidized to form more stable barium nitrate (Ba(NO₃)₂). nih.gov

Adsorption and oxidation of NO on active sites (e.g., precious metals like platinum) to form NO₂.

Reaction of NO₂ with the BaO surface to form this compound. nih.gov

Further oxidation of this compound to barium nitrate at higher temperatures. nih.gov

Mechanistic Studies of Nitrite Ion Generation on Barium Oxide Surfaces

Mechanistic studies have provided deeper insights into how nitrite ions are generated on BaO surfaces. When BaO is exposed to NO₂, the initial step is often the formation of both nitrite and nitrate species. researchgate.netacs.org This can occur through a cooperative adsorption mechanism where two NO₂ molecules interact with the BaO surface to form a nitrite-nitrate ion pair (NO₂⁻/NO₃⁻). acs.org This process has been observed even at very low temperatures. acs.org

The presence of oxygen can also influence the formation of nitrite and nitrate species. In situ Raman spectroscopy studies on Ba/MgO catalysts have shown that the presence of O₂ can affect the stability of precursor compounds and the formation pathways of different barium-nitrogen-oxygen species. acs.org

Influence of Precursors and Environmental Factors on this compound Synthesis in Catalyst Preparation

The choice of precursors and the environmental conditions during synthesis significantly impact the properties of the final catalyst, including the formation and distribution of this compound species.

In the preparation of supported catalysts, barium is often introduced using a precursor such as barium nitrate. During the catalyst preparation and activation processes, this precursor decomposes. The decomposition of barium nitrate can lead to the formation of barium oxide, which is the active component for NOx storage. sciencemadness.orgbrainly.com However, under certain conditions, intermediate phases like this compound can be formed.

The presence of promoters and the nature of the support material also play a crucial role. For instance, in the synthesis of Ni catalysts on barium hexaaluminate (BHA), barium nitrate is used as a precursor for the BHA support. acs.org The interaction between the nickel and the barium-containing support influences the catalyst's performance.

Environmental factors such as the composition of the gas atmosphere (e.g., presence of O₂, CO₂) and temperature have a profound effect on the stability of intermediate phases. acs.org For example, the presence of CO₂ can stabilize barium carbonate, affecting the temperature at which other reactions, including the formation of barium-containing phases, occur. acs.org Similarly, the presence of oxygen can stabilize barium nitrate and influence the decomposition pathway, potentially leading to the formation of barium peroxide (BaO₂) instead of directly to BaO. acs.org

The synthesis of promoted ruthenium catalysts for ammonia (B1221849) synthesis also highlights the role of barium precursors. Barium nitrate is often used as a precursor for the barium promoter, which is added to enhance the catalyst's activity. rsc.orgrsc.org The activation conditions, including temperature, determine the final form of the barium promoter (e.g., oxide or hydroxide) and its interaction with the active metal. rsc.org

Advanced Crystallographic and Structural Elucidation of Barium Nitrite

High-Resolution Crystal Structure Determination of Barium Nitrite (B80452) Monohydrate

The crystalline form of barium nitrite monohydrate (Ba(NO₂)₂·H₂O) has been the subject of detailed crystallographic studies, revealing a complex and distinct structural arrangement. At room temperature, it is known to be strongly pyroelectric. capes.gov.braip.orgaip.org High-resolution X-ray and neutron diffraction techniques have been employed to precisely determine its atomic structure, providing insights into its physical properties. capes.gov.br

This compound monohydrate crystallizes in the hexagonal system. capes.gov.braip.orgaip.org The structure is characterized by the enantiomorphic space groups P6₅ or P6₁. capes.gov.braip.orgaip.org The specific space group is dependent on the optical properties of the crystal; studies have conclusively shown that optically dextrorotatory crystals of this compound monohydrate belong to the P6₁ space group. iucr.org The unit cell contains six formula units of Ba(NO₂)₂·H₂O. capes.gov.braip.orgaip.org

Precise measurements of the unit cell parameters have been conducted at various temperatures using diffraction methods. These studies show a non-linear thermal expansion along both the a and c axes. The lattice constants decrease with decreasing temperature, leading to a smaller unit cell volume. researchgate.net

| Temperature (K) | Lattice Constant 'a' (Å) | Lattice Constant 'c' (Å) | Unit Cell Volume (V) (ų) | Source |

|---|---|---|---|---|

| 298 | 7.07490 | 17.89087 | 776.57 | capes.gov.braip.org |

| Room Temp. | 7.070 | 17.886 | 774.3 | iucr.org |

| 102 | 7.0559 | 17.6810 | 763.55 | researchgate.net |

| 20 | 7.0524 | 17.6372 | 760.95 | researchgate.net |

The two nitrite (NO₂⁻) ions in the asymmetric unit are crystallographically independent. capes.gov.br At room temperature (298 K), the two NO₂⁻ ions have a mean nitrogen-oxygen (N–O) bond distance of 1.246 Å and a mean oxygen-nitrogen-oxygen (O–N–O) bond angle of 114.2°. capes.gov.braip.org Neutron diffraction studies at lower temperatures revealed more precise details. At 20 K, the mean N–O distance is 1.254 Å. researchgate.net A notable observation is that the difference in the N–O bond lengths within a single nitrite ion, which is as large as 0.015 Å at 298 K, is reduced to 0.008 Å at 20 K, indicating a more symmetric anion at lower temperatures. researchgate.net

| Parameter | Value | Temperature (K) | Source |

|---|---|---|---|

| Mean N–O Distance | 1.246 Å | 298 | capes.gov.braip.org |

| Mean N–O Distance | 1.254 Å | 20 | researchgate.net |

| Mean O–N–O Angle | 114.2° | 298 | capes.gov.braip.org |

The single water molecule in the formula unit, the water of hydration, plays a crucial role in the crystal structure through hydrogen bonding. capes.gov.braip.org At room temperature, the water molecule has a weighted mean oxygen-hydrogen (O–H) distance of 1.04 Å and a hydrogen-oxygen-hydrogen (H–O–H) angle of 102.7°. capes.gov.braip.org It forms hydrogen bonds with two separate nitrite ions. capes.gov.braip.org Specifically, these are an O–H···O bond with a length of 2.878 Å and an O–H···N bond with a length of 2.951 Å. capes.gov.braip.org

Low-temperature neutron diffraction studies provide further clarification. At 20 K, one O–H bond, with a length of 0.958 Å, is identical in length to that in a free water molecule and forms a bifurcated hydrogen bond with two oxygen atoms. researchgate.net The other O–H bond is slightly longer due to its participation in a nearly linear hydrogen bond to a nitrogen atom. researchgate.net

Detailed Atomic Coordination Environments and Interatomic Distances.

Intramolecular Geometry of the Nitrite Anion (N–O bond lengths, O–N–O angles).

Investigations into Absolute Chirality and Optical Activity of this compound Crystals

The study of this compound monohydrate, Ba(NO₂)₂·H₂O, has provided significant insights into the relationship between a crystal's atomic arrangement and its chiroptical properties. Research has definitively established the absolute chirality of this compound through a combination of diffraction and optical analysis techniques. iucr.org

Application of Advanced X-ray Diffraction Techniques for Chirality Assignment

The determination of the absolute structure of chiral crystals relies on the phenomenon of anomalous X-ray scattering. nih.gov This technique was crucial in the investigation of this compound monohydrate. iucr.org For a dextrorotatory crystal, a full sphere of X-ray diffraction data was collected at room temperature. The absolute chirality was determined by comparing the observed differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l) with those calculated from structural models. iucr.orglehigh.edu

In the case of dextrorotatory this compound monohydrate, the analysis of Bijvoet-pair differences conclusively showed that the correct space group is the enantiomorphic P6₁ rather than its opposite, P6₅. iucr.org The agreement in sign and comparable magnitude between the calculated and observed differences for all considered reflection pairs confirmed this assignment. iucr.org The crystal structure belongs to the hexagonal system with the following lattice parameters at room temperature:

| Parameter | Value |

| Space Group | P 6₁ |

| a | 7.070 (1) Å |

| c | 17.886 (2) Å |

| V | 774.3 ų |

| Z | 6 |

| Data from Thomas & Gomez (1989). iucr.org |

Optical Study Correlates of Macroscopic Optical Rotation with Crystal Structure

Optical studies were performed in parallel with diffraction experiments to link the macroscopic property of optical rotation to the microscopic crystal structure. A crystal slice cut perpendicular to the c-axis was examined using conoscopic illumination between crossed polarizers, which produced a distinct uniaxial interference figure. iucr.org The introduction of a quarter-wave plate into the optical path revealed Airy's spiral, a characteristic pattern that demonstrated the crystal was optically dextrorotatory (right-handed). iucr.org

The combination of these optical results with the X-ray diffraction data established a direct correlation: a dextrorotatory optical response in the visible spectrum corresponds to a crystal structure defined by the P6₁ space group. iucr.org This provides a clear example of how the helical arrangement of atoms in the crystal lattice dictates the rotation of plane-polarized light.

Theoretical Models for Anisotropic Polarizability and Optical Rotatory Power

The optical activity of this compound monohydrate has been successfully modeled using classical polarizability theory. iucr.orgsemanticscholar.org This theoretical approach calculates the optical rotation and refractive indices based on the crystal structure data. The model treats the optical activity as arising from the interaction of the propagating electromagnetic field of light with the polarizable atoms or ions within the crystal. mdpi.comaip.org

For this compound monohydrate, the calculations showed excellent agreement with experimental results. iucr.org The theoretical analysis identified that the interactions of greatest importance to the optical rotation are those between the highly polarizable barium ions (Ba²⁺) and the oxygen atoms of the water molecules [O(W)]. iucr.orgaps.org The interdependence of these two species in their response to the light wave led to the concept of polarizable 'Ba--O(W) units'. These units form a structural helix within the crystal, and their arrangement gives a quasi-molecular contribution that is primarily responsible for the observed optical rotation. iucr.org

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound monohydrate is stabilized by a network of intermolecular forces, primarily ionic bonds and hydrogen bonds involving the water of crystallization. iucr.orglibretexts.org The water molecules play a crucial role in the structural integrity, and their orientation is linked to the arrangement of the nitrite ions. aip.org

In the structure determined at room temperature, the oxygen atom of each water molecule [O(W)] is involved in hydrogen bonding. iucr.org These hydrogen bonds, along with electrostatic interactions between the barium cations (Ba²⁺) and the nitrite anions (NO₂⁻), define the three-dimensional packing of the crystal. acs.org Studies of phase transitions in this material suggest that reorientations of the water molecules lead to the formation of new hydrogen bonds, which in turn causes related reorientations of the two independent nitrite ions. aip.org This highlights the cooperative nature of the hydrogen bonding network within the crystal lattice. whiterose.ac.uk

Studies on Polymorphism and Phase Transitions in this compound Systems

This compound is known to exist in different hydrated forms and exhibits several temperature-dependent phase transitions.

This compound Monohydrate (Ba(NO₂)₂·H₂O): This form undergoes a sluggish but reversible phase transition upon heating to 350 K (77°C). aip.orgcapes.gov.br This transition is characterized by an entropy change of 36 J K⁻¹ mol⁻¹, which has been interpreted as five new orientations becoming available to each water molecule in the high-temperature phase. aip.orgcapes.gov.br This change is accompanied by a reorientation of the NO₂⁻ ions as the hydrogen bonding network adjusts. aip.org Upon further heating, the monohydrate begins to lose water between 425–435 K (152–162°C) to form a hemihydrate. aip.orgcapes.gov.br The final water is lost by 455 K (182°C). aip.orgcapes.gov.br Both the high-temperature monohydrate phase and the hemihydrate phase are considered unstable. aip.org

This compound Hemihydrate (Ba(NO₂)₂·½H₂O): A phase transition has also been observed in the crystalline hemihydrate form at a much lower temperature of 211 K (-62°C), as detected by differential thermal analysis (DTA) and dielectric measurements. capes.gov.br

Anhydrous this compound (Ba(NO₂)₂): The anhydrous salt, which melts around 217°C, also displays phase transitions at 462 K (189°C) and 495 K (222°C). aip.orgchemicalbook.com

These studies demonstrate that the this compound system is structurally complex, with its phase behavior being highly dependent on temperature and the degree of hydration.

Spectroscopic Probes of Barium Nitrite Electronic and Vibrational States

Vibrational Spectroscopy of the Nitrite (B80452) Ion in Barium Nitrite Crystalline and Adsorbed Phases

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the vibrational modes of the nitrite ion (NO₂⁻) associated with the barium cation. These techniques can distinguish between different forms of nitrogen-oxygen species, such as nitrites and nitrates, on catalyst surfaces.

In-Situ Raman Spectroscopic Investigations of Nitrite Formation and Transformation

In-situ Raman spectroscopy allows for the real-time observation of chemical species present on a catalyst surface under reaction conditions. Studies on the decomposition of nitric oxide (NO) over barium oxide (BaO) supported on magnesium oxide (MgO) have provided significant insights into the formation of this compound. acs.orgendress.com

Under specific operating temperatures and gas pressures, Raman spectra reveal the presence of several different "BaNO" species, including this compound (Ba(NO₂)₂), barium nitrate (B79036) (Ba(NO₃)₂), and a distinct barium-nitro species (a nitro ligand, NO₂, attached to barium). endress.comazom.com High-temperature studies show that crystalline barium nitrate, a common precursor, transforms into an amorphous intermediate phase containing both nitrate and nitrite ions above 500 °C. acs.org This phase can then convert into one containing Ba-nitro complexes. acs.org

Crucially, the intensity of the spectral bands corresponding to the barium-nitro species has been shown to correlate directly with the measured catalytic activity for NO decomposition. endress.com This suggests that a barium-nitro complex, not necessarily crystalline this compound, is a key active intermediate in the catalytic cycle. acs.orgendress.com The formation of this active phase is complex, appearing as microcrystals rather than a simple monolayer. endress.comazom.com

| Species | Chemical Formula | Role in Catalysis | Observational Notes |

|---|---|---|---|

| This compound | Ba(NO₂)₂ | Observed intermediate species | Forms as part of a complex mixture of surface phases. |

| Barium Nitrate | Ba(NO₃)₂ | Precursor and inactive species | Stable at lower temperatures; can be formed from the oxidation of active nitro species. azom.com |

| Barium-Nitro Species | Ba-NO₂ | Proposed active intermediate | Its spectral intensity correlates with peak catalytic activity. endress.com |

| Barium Peroxide | BaO₂ | Intermediate precursor | Reacts with NO to form the active barium-nitro intermediate. azom.com |

FTIR Analysis of Nitrite Species in Heterogeneous Catalytic Environments

Fourier-transform infrared (FTIR) spectroscopy is highly effective for analyzing surface species in NOx storage and reduction (NSR) catalysts, where barium compounds are key components. osti.gov FTIR studies have revealed that surface nitrite complexes are crucial participants in the NOx storage mechanism, particularly at temperatures below 350 °C. osti.gov

In these environments, nitric oxide can react directly with the barium oxide surface to form surface nitrite species. osti.gov These are later converted to more stable surface nitrate species, a process that is accelerated by the presence of platinum and higher temperatures. osti.gov The infrared spectra of this compound monohydrate show characteristic absorption bands at approximately 1220, 1275, 1322, 1388, and 1409 cm⁻¹. The identification of bands in similar regions in catalytic studies confirms the presence of nitrite species. For example, a band observed around 1210-1240 cm⁻¹ on Pt-Ba/Al₂O₃ catalysts has been assigned to nitrite-like species.

| Wavenumber (cm⁻¹) | Assigned Species | Catalyst System | Reference |

|---|---|---|---|

| 1210-1240 | Nitrite-like species | Pt-Ba/Al₂O₃ | osti.gov |

| 1220 - 1409 | Nitrite vibrations | Crystalline Ba(NO₂)₂·H₂O | |

| 1300–1400 | Nitrate species | Pt–Rh/BaO/Al₂O₃ |

Electronic Spectroscopy for Band Structure and Optical Transitions

Direct experimental data on the electronic band structure and optical transitions specifically for pure this compound is not extensively documented in the reviewed literature. However, studies on the closely related compound, barium nitrate (Ba(NO₃)₂), provide some context. Theoretical calculations for barium nitrate suggest a direct band gap of approximately 3.633 eV. materialsproject.org Experimental work on related double nitrate crystals, such as Rb₂Na(NO₃)₃, indicates an optical band gap of 4.74 eV. nsc.ru The electronic structure of these nitrate crystals reveals that the top of the valence band is dominated by O 2p states, while the bottom of the conduction band is composed mainly of unoccupied O 2p and N 2p states. nsc.ru It is plausible that this compound exhibits similar, though not identical, electronic characteristics.

Nuclear Magnetic Resonance (NMR) Studies of this compound Local Environments

Comprehensive Nuclear Magnetic Resonance (NMR) studies specifically targeting this compound are not widely available. Research in this area has predominantly focused on more common barium compounds like barium nitrate, barium carbonate, and various halides. scispace.comnih.gov

Nevertheless, the techniques for such an analysis are well-established. ¹³⁷Ba solid-state NMR (SSNMR) is a powerful, albeit challenging, technique for probing the local environment of barium atoms. scispace.com The ¹³⁷Ba nucleus has a spin of 3/2 and a significant nuclear quadrupole moment, which results in broad NMR spectra dominated by the quadrupolar interaction. nih.govacs.org Advanced techniques, such as the WURST-QCPMG pulse sequence, are employed to acquire high-quality, ultrawideline spectra. scispace.comacs.org

For barium nitrate, ¹³⁷Ba SSNMR experiments have determined a quadrupolar coupling constant (Cₙ) of 7.0 MHz, which provides a quantitative measure of the interaction between the nuclear quadrupole moment and the surrounding electric field gradient. scispace.com Additionally, ¹⁴N NMR can be used to study the nitrite ion itself, providing information on the electronic structure and symmetry around the nitrogen nucleus. Studies on barium nitrate have successfully resolved the ¹⁴N chemical shifts and quadrupole coupling constants. thegoodscentscompany.com A similar application to this compound would be expected to yield valuable data on its local structure and bonding.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. thermofisher.comcarleton.edu It has been instrumental in identifying the formation of this compound as a surface species in catalytic processes.

Studies on model NOx storage-reduction (NSR) catalysts, such as BaO on various supports, have shown that exposure to nitrogen dioxide (NO₂) at room temperature leads to the sequential formation of surface this compound and then barium nitrate. researchgate.net This indicates that this compound is a key intermediate in the NOx storage mechanism. researchgate.net The formation of the nitrite is believed to be the initial step before further oxidation to the more stable nitrate phase. researchgate.net

In a separate analysis of high-purity barium nitrate powder, XPS data revealed a surface composed primarily of barium nitrate, but with a small contribution from this compound. aip.org This finding confirms that XPS can distinguish between these two closely related chemical states on a surface.

| System Studied | Observation | Significance | Reference |

|---|---|---|---|

| BaO/TiO₂ and BaO/ZrO₂ model catalysts exposed to NO₂ | Consecutive formation of surface this compound, followed by barium nitrate. | Identifies this compound as a transient intermediate in NOx storage. | researchgate.net |

| High-purity Ba(NO₃)₂ powder | Surface consists mainly of barium nitrate with a minor this compound component. | Demonstrates the ability of XPS to detect and distinguish surface nitrite species. | aip.org |

Electronic and Optical Properties Research in Barium Nitrite Materials

Pyroelectric and Ferroelectric Properties of Barium Nitrite (B80452) Crystals

Crystals are classified into 32 point groups, and of these, 21 are non-centrosymmetric. This lack of a center of symmetry is a prerequisite for piezoelectricity. Within this group, 10 point groups exhibit a unique polar axis, a characteristic that gives rise to pyroelectricity. uni-koeln.deresearchgate.net Pyroelectric crystals possess a spontaneous electric polarization that changes with temperature. uni-koeln.de This phenomenon, the pyroelectric effect, can be observed as the generation of electric charges on crystal faces perpendicular to the polar axis when the temperature is altered. uni-koeln.de

Ferroelectric materials are a subset of pyroelectric crystals where the spontaneous polarization can be reversed by applying an external electric field. These materials typically exhibit a phase transition at a specific temperature, known as the Curie point, above which they lose their ferroelectric properties. nitrkl.ac.in While barium titanate (BaTiO₃) is a well-known ferroelectric material, research into the ferroelectric and pyroelectric properties of barium nitrite (Ba(NO₂)₂) is less common in the readily available literature. mdpi.com However, the study of related compounds, such as barium nitrate (B79036) (Ba(NO₃)₂), sometimes occurs in the context of creating complex ferroelectric materials. nitrkl.ac.inresearching.cn For instance, barium nitrate has been used as a precursor in the synthesis of barium titanate and other complex perovskite ferroelectrics. nitrkl.ac.in

Dielectric Response and Dielectric Constants

The dielectric constant, or relative permittivity, is a measure of a material's ability to store electrical energy in an electric field. For barium nitrate, a related compound, the dielectric constant has been reported as 5.8 or 5.9. kabusa.comydic.co.jp In studies involving composites and solid polymer electrolytes, the addition of barium nitrate has been shown to influence the dielectric properties. For example, in chitosan-based solid polymer electrolytes, increasing the concentration of barium nitrate led to an increase in both the dielectric constant and dielectric loss. researchgate.net This is attributed to electrode polarization, which causes a significant dispersion of the dielectric constant at low frequencies. researchgate.net

The dielectric response of materials is often frequency-dependent. In many ferrite (B1171679) materials, for instance, the dielectric constant decreases as the frequency of the applied electric field increases, eventually reaching a constant value at higher frequencies. njesr.com This behavior is linked to the mechanism of electrical conduction, such as electron hopping between ions. njesr.com While specific studies on the frequency-dependent dielectric response of pure this compound are not prevalent, the general principles observed in other dielectric materials provide a framework for understanding its potential behavior.

Nonlinear Optical Phenomena and Second-Order Nonlinear Coefficients

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Second-order nonlinear optical phenomena, such as second-harmonic generation (SHG), are only possible in materials that lack a center of symmetry. ias.ac.in SHG is a process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). ysu.am

Research has been conducted on the second-order nonlinear optical properties of nanocomposites involving barium nitrate (Ba(NO₃)₂). researchgate.net One study investigated a nanocomposite of Ba(NO₃)₂ and Al₂O₃, characterizing its nonlinear optical properties using the Maker fringe method for SHG. researchgate.net This indicates that barium nitrate, when incorporated into specific structures, can contribute to second-order nonlinear optical effects. The magnitude of the second-order nonlinear susceptibility, denoted as χ⁽²⁾, is a key parameter that quantifies a material's ability to produce second-order effects. ias.ac.in For a material to exhibit a significant χ⁽²⁾, it must have a non-centrosymmetric crystal structure. ias.ac.in

Electrooptic and Piezoelectric Tensor Characterization

The electro-optic effect refers to the change in a material's refractive index in response to an applied electric field. The Pockels effect, a linear electro-optic effect, is characterized by the Pockels tensor (r_ij). This effect is fundamental to the operation of many optical modulators. researchgate.net Piezoelectricity is the generation of an electric charge in response to applied mechanical stress, and its coefficients are represented by the piezoelectric tensor (d_ijk). nitrkl.ac.in Both the Pockels and piezoelectric effects are only present in non-centrosymmetric crystals. researchgate.net

Refractive Index Dispersion and Optical Transparency Windows

The refractive index of a material describes how fast light travels through it and is a function of wavelength, a phenomenon known as dispersion. researchgate.net The optical transparency window of a material is the range of wavelengths over which it is transparent. For optical applications, a wide transparency range and specific dispersion characteristics are often required. samaterials.com

Barium fluoride (B91410) (BaF₂), for example, is known for its wide transparency range, extending from the ultraviolet (around 200 nm) to the mid-infrared (around 12 µm). refractiveindex.infofirebirdoptics.com Its refractive index varies with wavelength, a property that is crucial for designing optical components. refractiveindex.info Similarly, the refractive indices of barium titanate (BaTiO₃) thin films also show normal dispersion, where the refractive index decreases as the wavelength increases. researchgate.net

While specific data on the refractive index dispersion and the full optical transparency window for this compound is not detailed in the provided search results, related barium compounds offer insights. Barium fluoride's low refractive index (around 1.48) and broad transparency make it useful for windows and lenses without the need for anti-reflection coatings. firebirdoptics.com The study of new nonlinear optical materials often involves optimizing the refractive index dispersion to achieve desired phase-matching conditions for processes like frequency doubling. researchgate.net

Theoretical and Computational Chemistry of Barium Nitrite Systems

Density Functional Theory (DFT) Investigations of Barium Nitrite (B80452) Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. redalyc.orgacs.orgacs.org Although specific DFT studies on barium nitrite are scarce in the literature, research on the interaction of nitrogen oxides with barium-containing surfaces provides valuable analogous data.

Prediction of Optimized Geometries and Energetic Stability

DFT calculations are instrumental in predicting the most stable geometric arrangements of atoms in a molecule and the associated energy. For related compounds, DFT has been used to determine optimized geometries. For instance, studies on the adsorption of nitrogen dioxide (NO₂) on BaO surfaces, which leads to the formation of surface nitrite and nitrate (B79036) species, have been performed. mdpi.com Theoretical investigations into the interaction of the NO dimer (N₂O₂) with a BaO(100) surface show that the dimer chemisorbs on the surface, with the specific orientation influencing the electronic structure and stability. conicet.gov.ar

In one study, the adsorption of a single NO molecule on a Ba₂₁O₂₁ cluster resulted in the N-O bond stretching from 1.166 Å in the gas phase to 1.283 Å when adsorbed. The molecule binds to a surface oxygen atom (O₅c) with an adsorption energy of 1.0 eV. conicet.gov.ar This provides an indication of the energetic stability of nitrite-like species on a barium-containing substrate.

Table 1: DFT Calculated Properties for NO Adsorption on a Ba₂₁O₂₁ Cluster conicet.gov.ar

| Property | Value |

| Initial N-O bond length | 1.166 Å |

| Adsorbed N-O bond length | 1.283 Å |

| Adsorption Energy | 1.0 eV |

| O₅c-N-O angle | 109.8° |

| Ba-O distance | 2.93 Å |

This table presents data from a DFT study on the adsorption of nitric oxide on a barium oxide cluster, which serves as a model for understanding the formation and properties of surface this compound species.

Simulation of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can simulate vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. rsc.orgnih.gov For barium-containing compounds relevant to NOₓ storage, such as BaO, BaO₂, Ba(NO₃)₂, and BaCO₃, first-principle calculations have provided unambiguous assignments of experimentally observed vibrational bands. acs.org

Elucidation of Reaction Mechanisms on Barium-Containing Surfaces via DFT

DFT is a key tool for mapping out the reaction pathways and energetics of chemical transformations on surfaces. acs.org The mechanism of NO₂ storage on barium oxide, a process that involves the formation of this compound and nitrate, has been investigated using DFT. researchgate.netmdpi.com These studies reveal that at lower temperatures, the formation of nitrite species on the BaO surface is a key step. mdpi.com

DFT calculations have shown that the interaction of NO₂ with a BaO(100) surface can lead to a stable nitrate-nitrite pair. mdpi.com The elucidation of such mechanisms is critical for applications like lean NOₓ trap catalysts, where barium oxide is a key component for storing nitrogen oxides. researchgate.net The reaction of CO with stored NO₂ on these catalysts, leading to the reduction of nitrates and the formation of carbonates, has also been modeled, highlighting the competition between different reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Interactions in Solution and Solid State

Molecular dynamics (MD) simulations provide a time-resolved picture of the behavior of atoms and molecules, offering insights into the dynamic properties of materials in different phases. ucl.ac.ukaip.org While specific MD simulations for this compound are not prevalent, studies on aqueous solutions of similar salts, such as barium nitrate and barium chloride, offer valuable information on the behavior of the Ba²⁺ ion in solution. ucl.ac.ukdntb.gov.uabohrium.com

Table 2: Properties of Aqueous Barium Nitrate Solutions from MD Simulations ucl.ac.ukresearchgate.net

| Property | Observation |

| Water Self-Diffusion | Decreased in the presence of barium nitrate, indicating reduced water mobility. |

| Ion-Water Radial Distribution | Shows a structured hydration shell around the Ba²⁺ ion. |

| Solubility | Low water solubility at ambient conditions limits the concentration range for analysis. |

This table summarizes findings from molecular dynamics simulations of aqueous barium nitrate solutions, which provide a basis for understanding the behavior of aqueous this compound.

Ab Initio Calculations of Crystal Properties (e.g., Optical Activity, Dielectric Response)

Ab initio calculations, which are based on first principles without empirical parameters, are employed to predict the fundamental properties of crystalline materials. researchgate.netnih.gov While there is a lack of specific ab initio studies on the crystal properties of this compound, research on other barium-containing crystals provides a framework for how such properties can be computationally determined.

For instance, ab initio calculations have been used to determine the structural and electronic properties of various barium compounds, including barium aluminate borate (B1201080) (BaAlBO₃F₂), a nonlinear optical crystal. nih.gov Such studies can predict lattice parameters, electronic band structures, and optical properties like refractive indices and birefringence. nih.govnih.gov Similar computational approaches could be applied to this compound to predict its optical activity and dielectric response, which are crucial for potential applications in optical devices. The crystal structure of related compounds like barium pernitride (BaN₂) has also been determined using a combination of experimental data and theoretical calculations. ucl.ac.uk

Machine Learning Approaches in Predicting this compound Properties and Reactivity

Machine learning (ML) is an emerging tool in materials science for predicting the properties and reactivity of chemical compounds, often accelerating the discovery of new materials with desired functionalities. americanelements.comaip.org While there are no specific ML models reported in the literature for predicting the properties of this compound, the general applicability of these methods to inorganic salts is well-established. americanelements.com

ML models can be trained on large datasets of known materials to predict properties such as formation energy, band gap, and stability for new or uncharacterized compounds. For instance, machine learning has been applied to predict nitrification potential from the abundance of ammonia- and nitrite-oxidizing microbes, demonstrating the ability of these models to handle complex chemical and biological systems involving nitrite. Similarly, ML models are being developed to predict the concentrations of nitrates in atmospheric aerosols based on various input parameters. In principle, a similar approach could be used to develop predictive models for the properties and reactivity of this compound, provided a suitable training dataset could be compiled from experimental or high-throughput computational studies.

Reactivity and Reaction Dynamics of Barium Nitrite

Thermal Stability and Decomposition Pathways of Barium Nitrite (B80452)

Barium nitrite, with the chemical formula Ba(NO₂)₂, is a yellowish crystalline solid that is often found in its monohydrate form, Ba(NO₂)₂·H₂O. sciencemadness.org The thermal stability of this compound is a critical aspect of its chemical behavior. The anhydrous form of this compound decomposes at 217°C (423°F; 490 K), while the monohydrate begins to lose its water molecule at a lower temperature of 115°C (239°F; 388 K). sciencemadness.org

The decomposition of this compound at elevated temperatures results in the release of toxic nitrogen oxides. It can be oxidized to form barium nitrate (B79036) (Ba(NO₃)₂). Conversely, it can be reduced to produce barium oxide (BaO) and nitrogen oxides.

A study on the thermal decomposition of barium nitrate, a related compound, provides some context. Anhydrous bulk barium nitrate decomposes between 500-700°C, with the primary decomposition occurring at 630°C. researchgate.net The gaseous products of this decomposition are primarily oxygen and nitric oxide, with smaller quantities of nitrogen dioxide, nitrogen, and nitrous oxide also detected. researchgate.net The decomposition of barium nitrate is an endothermic process. asianpubs.org When heated, barium nitrate decomposes to yield barium oxide, nitrogen dioxide, and oxygen. wikipedia.orgquora.com

The monohydrate of this compound undergoes a phase transition at approximately 350 K before dehydration begins. The loss of water occurs in two stages, first forming a hemihydrate around 425–435 K and then becoming fully anhydrous by 455 K. aip.org

Interactive Data Table: Thermal Decomposition Data

| Compound | Form | Decomposition/Transition Temperature (°C) | Products |

| This compound | Anhydrous | 217 | Barium oxide, Nitrogen oxides |

| This compound | Monohydrate | 115 (dehydration starts) | This compound (anhydrous), Water |

| Barium Nitrate | Anhydrous | 592 (decomposes) | Barium oxide, Nitrogen dioxide, Oxygen |

Photochemical Reactions of this compound

Information specifically on the photochemical reactions of this compound is limited in the provided search results. However, the broader context of nitrite and nitrate photochemistry can provide some insights. Metal nitrites and nitrates are known to undergo photochemical reactions, often involving the photolysis of the nitrite or nitrate anion. These reactions can lead to the formation of various nitrogen-containing species and can be influenced by factors such as the wavelength of light and the presence of other chemical species.

Solution-Phase Reactivity and Complexation Chemistry of this compound

This compound is soluble in water. sciencemadness.org When dissolved in water, it dissociates into barium ions (Ba²⁺) and nitrite ions (NO₂⁻) as it is a strong electrolyte. brainly.comck12.org This dissolution is a physical process of ionization and dissociation, where the solid this compound transitions into an aqueous solution. brainly.com The chemical equation for this process is:

Ba(NO₂)₂(s) → Ba²⁺(aq) + 2NO₂⁻(aq) brainly.com

This compound participates in double displacement reactions. For instance, it can be used to prepare other transition metal nitrites by reacting it with their corresponding sulfates. sciencemadness.org A specific example of its solution-phase reactivity is the reaction with sulfuric acid. When a cold solution of this compound is mixed with sulfuric acid, it produces insoluble barium sulfate (B86663) and nitrous acid. doubtnut.com

Ba(NO₂)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2HNO₂(aq) doubtnut.com

This reaction is a classic example of a precipitation reaction, where the insoluble barium sulfate forms a white precipitate. doubtnut.comechemi.com

Heterogeneous Catalysis Involving this compound as an Active Component or Intermediate

Barium compounds, including those that can form nitrite species, play a significant role in heterogeneous catalysis, particularly in the context of NOx (nitrogen oxides) storage and reduction and ammonia (B1221849) synthesis.

NOx Adsorption and Storage Mechanisms on Barium-Based Catalysts

Barium-based materials are key components in Lean NOx Traps (LNT), a technology used to control NOx emissions from lean-burn engines. ifpenergiesnouvelles.frresearchgate.net The mechanism involves the storage of NOx during lean (oxygen-rich) operating conditions and their subsequent reduction during short rich (fuel-rich) periods. ifpenergiesnouvelles.fr

The storage of NOx on barium-based catalysts can proceed through two primary pathways: the "nitrite route" and the "nitrate route". mdpi.comresearchgate.net

Nitrite Route: In this pathway, NO is adsorbed and oxidized by O₂ to form nitrite species on the catalyst surface. mdpi.com These nitrites can then be further oxidized to more stable nitrates. researchgate.net This route is more dominant at lower temperatures (e.g., below 350°C). mdpi.comresearchgate.net Barium plays a role in stabilizing these nitrite species. rsc.orgacs.org

Nitrate Route: At higher temperatures (e.g., above 350°C), the catalyst's activity for oxidizing NO to NO₂ increases. mdpi.com The resulting NO₂ is then readily adsorbed by the barium component to form nitrates. mdpi.comresearchgate.net This can occur through a disproportionation reaction of NO₂. mdpi.com

The interaction of NO₂ with barium oxide (BaO) can lead to the formation of both nitrate and nitrite ions. researchgate.netacs.org Studies have shown that NO₂ adsorption on BaO can initially form nitrites, which then act as intermediates in the formation of nitrates. researchgate.netepa.gov The presence of platinum in the catalyst promotes the oxidation of NO to NO₂, which enhances the formation of nitrates. researchgate.net

The stability and transformation of these stored NOx species are crucial for the efficiency of the LNT catalyst. Barium significantly enhances the amount and thermal stability of the stored NOx species. acs.org

Role of Nitrite Species in Ammonia Synthesis Catalysis

Barium compounds also act as promoters in catalysts for ammonia synthesis. mdpi.com While the direct role of this compound is not explicitly detailed, barium is known to have both electronic and structural promoting effects. mdpi.com

In cobalt-based catalysts for ammonia synthesis, the combination of cerium and barium as promoters leads to significantly higher catalytic activity. mdpi.com Barium is thought to change the adsorption properties of hydrogen and nitrogen on the catalyst surface. mdpi.com

Some research has explored the use of barium compounds in solid-state reactions for preparing materials used in ammonia synthesis. For example, barium oxynitride, which can be formed from the reaction of Ba₂N and BaO, has been investigated for its catalytic activity. rsc.org Additionally, transition-metal-free ammonia synthesis has been demonstrated using barium hydride in a chemical looping process, where hydrogen vacancies in the barium hydride lattice are key to activating dinitrogen. nih.gov

Solid-State Reactivity of this compound

This compound can be synthesized through solid-state reactions. One method involves heating a mixture of barium nitrate and metallic lead at controlled temperatures (around 200–300°C). This method avoids aqueous intermediates but requires precise temperature control to prevent over-decomposition.

This compound can also participate in solid-state reactions to form other compounds. For example, it is mentioned as a useful barium oxysalt, along with others like barium perchlorate (B79767) and barium thiosulfate, in the solid-state preparation of high-purity barium sulfate. google.com These reactions often require an excess of the other reactant due to the less intimate contact in solid-state reactions compared to solutions. google.com

Advanced Analytical Methodologies for Barium Nitrite Characterization

Spectroscopic Quantification of Nitrite (B80452) in Barium-Containing Matrices

Spectroscopic methods, particularly UV-Vis spectrophotometry, are widely used for the quantification of nitrite ions. These methods are often based on the Griess reaction, where nitrite reacts with a primary aromatic amine in an acidic medium to form a diazonium salt. This salt is then coupled with an aromatic compound to produce a highly colored azo dye, the absorbance of which is measured spectrophotometrically. uni.lu

Key Considerations for Spectroscopic Nitrite Quantification in Barium-Containing Matrices:

| Parameter | Importance | Method of Control |

| pH | Critical for the diazotization and coupling reactions. | Use of appropriate buffer solutions. |

| Interfering Ions | Other ions might react with the Griess reagent or affect the sample's absorbance. | Method validation with spiked samples, use of masking agents. |

| Turbidity | Suspended solids, including potential barium precipitates, can scatter light and lead to inaccurate absorbance readings. | Filtration or centrifugation of the sample prior to analysis. |

This table is interactive. Users can sort and filter the data.

Chromatographic Separation Techniques for Nitrite Anions

Ion chromatography (IC) is a powerful and widely adopted technique for the separation and quantification of anions, including nitrite. nih.gov In a typical IC system, a liquid sample is injected into a stream of eluent and passed through a separation column containing an ion-exchange resin. The nitrite anions are separated from other anions based on their affinity for the resin. A conductivity detector is commonly used for quantification after the eluent conductivity has been suppressed. nih.gov

When analyzing for nitrite in a barium-containing matrix, the primary advantage of IC is its ability to physically separate the nitrite anions from the barium cations. The stationary phase in an anion exchange column is functionalized with positive charges, which interact with and retain the negatively charged nitrite ions, while the positively charged barium ions are not retained and are eluted. This separation minimizes the potential for interference from the barium ions on the detection and quantification of nitrite. Some methods even allow for the simultaneous analysis of both anions and cations in a single run by using coupled columns. sigmaaldrich.com

Typical Parameters for Ion Chromatography of Nitrite:

| Parameter | Typical Value/Condition |

| Separation Column | Anion-exchange column |

| Eluent | A solution of sodium carbonate and sodium bicarbonate. nih.gov |

| Detection | Suppressed conductivity, UV detection. atamankimya.com |

| Flow Rate | 0.5 - 2.0 mL/min |

This table is interactive. Users can sort and filter the data.

Electrochemical Methods for Nitrite Detection in Barium Systems

Electrochemical methods offer high sensitivity and selectivity for the detection of nitrite ions. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. fishersci.finih.gov These methods rely on the oxidation of nitrite ions at the surface of a working electrode at a specific potential.

For the analysis of nitrite in barium-containing systems, the key is the design of the working electrode. While barium ions themselves can be detected electrochemically, the working electrode can be modified to be selective for the oxidation of nitrite. mekongchem.com This can be achieved by modifying the electrode surface with specific catalysts or polymers that facilitate the electron transfer from the nitrite ion while being inert to the barium ion under the analytical conditions. The resulting current measured is proportional to the concentration of nitrite in the sample.

The choice of the supporting electrolyte is also crucial to ensure that it does not react with either the analyte or the barium ions in a way that would interfere with the measurement.

X-ray Diffraction-Based Quantitative Analysis of Barium Nitrite Phases

X-ray diffraction (XRD) is a non-destructive analytical technique used for the identification and quantification of crystalline materials. fishersci.seamericanelements.com When an X-ray beam interacts with a crystalline solid, it is diffracted in a pattern of specific angles and intensities that is characteristic of the material's crystal structure.

For this compound, XRD can be used to confirm the phase purity of a synthesized sample. If other crystalline phases, such as barium nitrate (B79036) or barium carbonate, are present as impurities, their characteristic diffraction peaks will also appear in the XRD pattern. ontosight.ai

Quantitative phase analysis (QPA) using the Rietveld refinement method can be applied to the XRD data to determine the weight percentage of each crystalline phase in a mixture. fishersci.atamericanelements.com The Rietveld method involves fitting a calculated theoretical diffraction pattern to the experimental pattern, allowing for the refinement of various crystallographic parameters, including lattice parameters and phase fractions. fishersci.atnih.gov This makes XRD a powerful tool for quality control in the production of this compound.

Coupled Techniques for Comprehensive Material Characterization

For a more comprehensive understanding of the properties of this compound, coupled analytical techniques are often employed. These techniques combine two or more analytical methods to provide simultaneous information about different properties of the material.

A prominent example is Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). In this technique, the mass of a sample is monitored as it is heated (TGA), and the gases evolved during thermal decomposition are simultaneously identified by a mass spectrometer (MS). americanelements.comwikipedia.org For this compound, TGA-MS can provide information on its thermal stability, decomposition pathway, and the nature of the gaseous products, such as nitrogen oxides. nih.gov This is particularly useful for understanding its behavior in high-temperature applications like pyrotechnics. nih.gov

Another powerful combination is the coupling of a separation technique like ion chromatography with a spectroscopic detector, such as a mass spectrometer (IC-MS). This allows for the separation of nitrite from the sample matrix followed by its highly sensitive and selective detection and quantification.

Emerging Research Directions and Interdisciplinary Applications of Barium Nitrite

Barium Nitrite (B80452) in Smart Materials and Sensing Technologies

Barium nitrite and its derivatives are gaining attention in the development of smart materials and sensing technologies. These materials can respond to external stimuli such as temperature, pressure, or the presence of specific chemicals. One area of research involves the use of barium-containing compounds in positive temperature coefficient (PTC) materials. For instance, donor-doped barium titanate ceramics exhibit a significant increase in electrical resistivity within a specific temperature range, a property that can be utilized for self-regulating heating elements. nih.gov

In the realm of chemical sensing, research has explored the use of barium nitrate (B79036) composites as electrolytes in solid-state sensors for detecting nitrogen oxides (NOx). researchgate.net These sensors operate at high temperatures and can be used in industrial and automotive applications. researchgate.net A newly developed NOx sensor based on barium nitrate composites works in an amperometric mode and can detect NOx concentrations from 1–90 ppm at temperatures between 320 and 480 °C. researchgate.net The integration of smart materials with technologies like the Internet of Things (IoT) and artificial intelligence (AI) is opening new avenues for the development of remotely controlled and monitored smart sensors and actuators. researchgate.net

Sustainable Synthesis and Environmental Chemistry of this compound

The synthesis of this compound traditionally involves methods like the double displacement reaction between barium chloride and silver nitrite. However, there is a growing emphasis on developing more sustainable and environmentally friendly "green" synthesis methods for chemical compounds. nih.gov These methods aim to reduce energy consumption, use less toxic reagents, and minimize waste. nih.gov Techniques such as microwave irradiation and solventless reactions are being explored for the synthesis of various inorganic and organic compounds. nih.gov

From an environmental perspective, nitrite compounds, including this compound, can contribute to eutrophication in water systems. However, the lower solubility of this compound compared to other nitrites like sodium or potassium nitrite may reduce its environmental mobility. The environmental impact of barium compounds is a key consideration, with research focusing on developing formulations that reduce their environmental footprint. dimensionmarketresearch.comwho.int

Advanced Functional Materials Based on this compound Composites

This compound and related barium compounds are being investigated for the creation of advanced functional materials with tailored properties. These materials often take the form of composites, where barium compounds are combined with polymers, ceramics, or other nanomaterials to enhance their functionality. For example, composites based on cesium nitrite are being explored for medium-temperature electrochemical solid-state devices. european-mrs.com

Barium-nickel-doped aluminum oxide (Al2O3) nanocomposites have been developed for the enhanced detection of 4-nitrophenol, a harmful organic pollutant. tandfonline.com The synergistic combination of barium, nickel, and alumina (B75360) in a single composite material is expected to yield improved electrochemical properties for sensing applications. tandfonline.com Furthermore, polypropylene-barium titanate composite materials are being developed for applications in additive manufacturing (3D printing). european-mrs.com The electrical properties of donor and acceptor co-doped BaTiO3 ceramics are also a subject of study. european-mrs.com

Integration of this compound Chemistry with Nanotechnology

The integration of this compound chemistry with nanotechnology is a rapidly advancing field, leading to the development of novel nanomaterials with unique properties. Barium oxide (BaO) nanoparticles have been synthesized using various methods, including co-precipitation and UV-irradiation. ekb.egajol.inforesearchgate.net These nanoparticles have shown potential in applications such as the removal of dyes from aqueous solutions. ekb.eg

The synthesis of barium carbonate nanostructures and their composites with nickel has also been reported, resulting in materials with interesting morphological and optical properties. researchgate.net Furthermore, barium hexaferrite (BaFe12O19) nanoparticles have been synthesized via co-precipitation and are being investigated for their magnetic properties. mdpi.com The integration of magnetic nanoparticles into 2D and 3D printed nano- and microstructures is another active area of research. rsc.org The use of barium nitrate as a precursor in the synthesis of these nanoparticles is a common practice. ekb.egmdpi.commdpi.com

Future Perspectives in Fundamental this compound Research

Future research in this compound and its related compounds is expected to focus on several key areas. There is a continuous drive to develop more efficient and environmentally friendly synthesis methods. markwideresearch.com In the realm of materials science, the exploration of new composite materials and nanocomposites containing barium compounds will likely lead to novel applications in electronics, sensors, and catalysis. european-mrs.comresearchgate.net

The market for barium nitrate, a closely related compound, is projected to grow, driven by its use in pyrotechnics, specialty glass, and the automotive industry. markwideresearch.commarketresearchfuture.comverifiedmarketresearch.comskyquestt.com This growth is expected to spur further research into the properties and applications of barium compounds. There is also a trend towards developing customized formulations of barium nitrate to meet specific industry needs. skyquestt.com The long-term outlook for the barium nitrate market is positive, with increasing demand expected from various end-use industries. markwideresearch.comresearchandmarkets.com

Q & A

Basic: What are the recommended methods for synthesizing barium nitrite in laboratory settings?

Methodological Answer:

this compound (Ba(NO₂)₂) can be synthesized via two primary routes:

- Double displacement reaction : Reacting silver nitrite (AgNO₂) with barium chloride (BaCl₂) in aqueous solution. This method ensures high purity but requires careful handling of silver byproducts .

- Thermal decomposition : Heating a mixture of barium nitrate (Ba(NO₃)₂) and metallic lead (Pb) at controlled temperatures (~200–300°C). This method avoids aqueous intermediates but demands precise temperature monitoring to prevent over-decomposition .

Validation Tip : Confirm product identity using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to detect characteristic nitrite (NO₂⁻) vibrational bands (~1200–1350 cm⁻¹) .

Basic: How should this compound be characterized to ensure reproducibility in studies?

Methodological Answer:

Key characterization steps include:

- Purity assessment : Quantify impurities (e.g., nitrate, carbonate) via ion chromatography or titration .

- Crystallographic analysis : Use XRD to verify the monohydrate (Ba(NO₂)₂·H₂O) or anhydrous form, as hydration state affects solubility and reactivity .

- Thermal stability profiling : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., decomposition at ~217°C for anhydrous form) .

Data Transparency : Report raw spectra/thermograms in supplementary materials to allow independent verification, per IRIS guidelines on data usability .

Advanced: How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

Contradictions in solubility data (e.g., 630 g/L vs. 67.5 g/L at 20°C) often arise from:

- Hydration state : Anhydrous vs. monohydrate forms have distinct solubility profiles .

- pH dependency : Nitrite (NO₂⁻) hydrolyzes in acidic conditions, altering solubility. Standardize pH (e.g., buffer solutions) during measurements .

Resolution Strategy : Replicate experiments under controlled conditions (temperature, pH, hydration state) and cross-validate using multiple techniques (e.g., gravimetry, conductivity) .

Advanced: What experimental precautions are critical for studying this compound’s stability under varying storage conditions?

Methodological Answer:

this compound degrades via:

- Moisture absorption : Store in desiccators with silica gel to prevent hydration, which accelerates decomposition .

- Thermal instability : Avoid prolonged exposure to temperatures >100°C; use inert atmospheres (e.g., N₂) during heating .

- Light sensitivity : Store in amber glass to minimize photolytic decomposition, which generates toxic NOₓ gases .

Documentation : Record storage duration, container material (e.g., glass vs. plastic), and ambient humidity in metadata .

Advanced: How can researchers optimize analytical methods for quantifying nitrite ions in environmental samples containing this compound?

Methodological Answer:

- Colorimetric assays : Use Griess reaction (sulfanilamide + NEDD) with UV-Vis detection (λ = 540 nm). Pre-treat samples with barium hydroxide to precipitate interfering sulfates .

- Ion chromatography : Employ a high-capacity anion-exchange column (e.g., Dionex AS11-HC) with suppressed conductivity detection. Validate with certified reference materials (CRMs) .

Data Robustness : Perform spike-recovery tests (85–115% recovery acceptable) and report limits of detection (LOD) to address low-concentration variability .

Advanced: What statistical approaches are recommended for resolving contradictions in this compound toxicity studies?

Methodological Answer:

Conflicting toxicity data (e.g., LD₅₀ variability) may stem from:

- Exposure route differences : Compare oral vs. inhalation studies using subgroup meta-analysis .

- Sample size inadequacy : Apply power analysis retrospectively; exclude underpowered studies (n < 10 per group) .

- Confounding variables : Use multivariate regression to control for factors like pH (affects nitrite speciation) or coexisting cations (e.g., Ca²⁺ competition) .

Reporting Standard : Adopt IRIS criteria for data completeness, including raw mortality curves and dose-response models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize aqueous waste with dilute sulfuric acid (H₂SO₄) to precipitate barium sulfate (BaSO₄), a less toxic byproduct .

- Emergency response : Maintain calcium gluconate injectors for acute barium poisoning treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.